N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-fluorobenzamide
Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-fluorobenzamide is a useful research compound. Its molecular formula is C21H15FN2O2S and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.08382706 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor and Anticancer Applications
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-fluorobenzamide and its derivatives have shown potent and selective antitumor properties. These compounds are effective against various cancer cell lines, including breast, lung, and colon cancers. The antitumor mechanism often involves the induction of specific enzymes like cytochrome P450 1A1, which is crucial for the execution of antitumor activity through DNA adduct formation. Some derivatives, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, have been highlighted for their selective cytotoxicity and ability to induce DNA damage in sensitive tumor cells in vitro and in vivo, pointing towards their significant potential in cancer therapy (Hutchinson et al., 2001), (Leong et al., 2003).
Enzyme Activation and Inhibition
Research has demonstrated that fluorinated benzothiazoles, including derivatives of the compound , can induce expression and are metabolized by cytochrome P450 enzymes, leading to the generation of reactive intermediates. These intermediates can bind to DNA and other macromolecules in sensitive cancer cells, suggesting a mechanism of action that could be exploited for therapeutic purposes. The specific activation of enzymes like CYP1A1 and the subsequent formation of DNA adducts underline the compounds' potential as targeted anticancer agents (Brantley et al., 2004).
Development of Diagnostic Tools
Fluorinated 2-arylbenzothiazoles have been explored as novel probes for positron emission tomography (PET) imaging to detect tyrosine kinase activity in cancers. The synthesis of carbon-11 labeled derivatives of such compounds opens avenues for non-invasive cancer diagnostics, providing a valuable tool for early detection and monitoring of therapeutic responses in oncology (Wang et al., 2006).
Novel Compound Synthesis
The chemical versatility of benzothiazole derivatives allows for the synthesis of a wide range of compounds with diverse biological activities. This includes the development of compounds with anti-inflammatory, antimicrobial, and various other pharmacological properties. The synthesis and characterization of these compounds have led to a deeper understanding of their potential applications in medicine and pharmacology (Sunder & Maleraju, 2013).
Properties
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O2S/c1-26-18-10-9-14(21-24-16-7-2-3-8-19(16)27-21)12-17(18)23-20(25)13-5-4-6-15(22)11-13/h2-12H,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEQIYBEGFYSKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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